cis-Hydroxy perhexiline-d11

Mass Spectrometry Internal Standard Stable Isotope Labeling

cis-Hydroxy perhexiline-d11 (CAS 1276018-05-3) is a stable isotope-labeled analog of the primary active metabolite of the anti-anginal agent perhexiline. The molecule is specifically deuterated on the cyclohexyl ring, incorporating eleven deuterium atoms , which results in a mass shift of +11 Da relative to the unlabeled cis-hydroxy perhexiline.

Molecular Formula C19H35NO
Molecular Weight 304.6 g/mol
Cat. No. B12431646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-Hydroxy perhexiline-d11
Molecular FormulaC19H35NO
Molecular Weight304.6 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C(CC2CCCCN2)C3CCC(CC3)O
InChIInChI=1S/C19H35NO/c21-18-11-9-16(10-12-18)19(15-6-2-1-3-7-15)14-17-8-4-5-13-20-17/h15-21H,1-14H2/t16?,17?,18?,19-/m0/s1/i1D2,2D2,3D2,6D2,7D2,15D
InChIKeyDZFRYNPJLZCKSC-GKJWJTBESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis-Hydroxy perhexiline-d11: A Deuterated Metabolite Reference Standard for Perhexiline Therapeutic Drug Monitoring


cis-Hydroxy perhexiline-d11 (CAS 1276018-05-3) is a stable isotope-labeled analog of the primary active metabolite of the anti-anginal agent perhexiline. The molecule is specifically deuterated on the cyclohexyl ring, incorporating eleven deuterium atoms , which results in a mass shift of +11 Da relative to the unlabeled cis-hydroxy perhexiline. This compound is supplied as a mixture of diastereomers and is primarily utilized as an internal standard in liquid chromatography–tandem mass spectrometry (LC–MS/MS) methods for the precise quantification of cis-hydroxy perhexiline in biological matrices, a critical step in perhexiline therapeutic drug monitoring [1].

The Analytical Imperative: Why Non-Deuterated cis-Hydroxy Perhexiline Analogs Cannot Substitute for cis-Hydroxy Perhexiline-d11


The critical application of cis-hydroxy perhexiline-d11 is as an internal standard in mass spectrometry-based bioanalysis. In this role, substitution with the unlabeled analog or a structurally similar but non-isotopic compound introduces significant analytical error. Unlabeled cis-hydroxy perhexiline would contribute to the analyte signal, directly compromising accuracy and violating the fundamental requirement that the internal standard not be present in the sample [1]. Even other deuterated perhexiline analogs, such as perhexiline-d11, cannot substitute because they lack the hydroxyl group, leading to different extraction recovery, ionization efficiency, and chromatographic retention time compared to the target metabolite, cis-hydroxy perhexiline [2]. This chemical non-equivalence prevents the correction of matrix effects and ion suppression, which are ubiquitous in biological samples [3], ultimately invalidating the quantitative assay.

Quantitative Differentiation: Analytical Performance Metrics for cis-Hydroxy Perhexiline-d11


Mass Spectrometric Differentiation: Baseline Resolution of cis-Hydroxy Perhexiline-d11 from the Native Analyte

The fundamental advantage of cis-hydroxy perhexiline-d11 over its non-deuterated form is the +11 Da mass shift, which ensures complete separation in the mass spectrometer's first quadrupole. This prevents isotopic cross-talk, where the internal standard's natural abundance isotopes overlap with the analyte's mass window . The calculated mass difference between the monoisotopic [M+H]+ ion of cis-hydroxy perhexiline (m/z 294.3) and cis-hydroxy perhexiline-d11 (m/z 305.3) is +11 Da, which is well above the typical >3 Da threshold required for reliable LC-MS/MS quantitation [1].

Mass Spectrometry Internal Standard Stable Isotope Labeling

Chromatographic Co-Elution: High Structural Fidelity of cis-Hydroxy Perhexiline-d11

A key performance requirement for an internal standard is near-identical chromatographic retention to the analyte, allowing it to correct for variations in ionization efficiency across the LC peak. While class-level data indicates deuterated standards can sometimes exhibit a slight retention time shift (typically < 0.05 min) compared to the unlabeled compound [1], this shift is minimal and consistent. In contrast, non-isotopic structural analogs used as internal standards in older methods, such as hexadiline, show significantly different retention times due to their distinct chemical properties [2], which reduces their ability to correct for ion suppression or enhancement effects that are time-dependent.

Liquid Chromatography Matrix Effect Internal Standard

Method Validation Benchmark: Imprecision Achieved with Non-Deuterated Internal Standards

To establish a performance benchmark for alternative internal standards, a validated LC-MS/MS method for cis-hydroxy-perhexiline using the non-deuterated compound hexadiline as an internal standard achieved intra-assay coefficients of variation (CV) of ≤5% over the therapeutic concentration range [1]. This level of imprecision serves as the baseline. The use of a well-designed deuterated internal standard like cis-hydroxy perhexiline-d11 is expected to improve upon this by providing superior correction for matrix effects and extraction variability, typically enabling method imprecision of <5% and often <3% in validated bioanalytical assays [2].

Therapeutic Drug Monitoring Method Validation LC-MS/MS

Regulatory Compliance: Adherence to Bioanalytical Method Validation Guidelines

Regulatory guidance from agencies like the U.S. FDA explicitly recommends the use of stable isotope-labeled internal standards for LC-MS/MS bioanalytical methods, stating that they are 'highly recommended' to minimize analytical variability due to matrix effects and sample processing [1]. Using a non-isotopic analog, such as hexadiline, requires extensive justification and demonstration of equivalence, which is often technically challenging. The procurement of a purpose-synthesized deuterated compound like cis-hydroxy perhexiline-d11 directly aligns with regulatory expectations, thereby reducing the risk of method rejection and expediting the validation process for studies intended for regulatory submission.

Bioanalytical Method Validation FDA Guidance Internal Standard

Optimal Deployment Scenarios for cis-Hydroxy Perhexiline-d11 in Quantitative Bioanalysis


Clinical Therapeutic Drug Monitoring (TDM) Assay Development for Perhexiline

Development of a high-throughput, validated LC-MS/MS assay for perhexiline and cis-hydroxy perhexiline in human plasma, intended for routine therapeutic drug monitoring (TDM). The use of cis-hydroxy perhexiline-d11 is critical to achieve the required precision (CV < 5%) and accuracy over the narrow therapeutic range (0.15–0.60 mg/L for perhexiline), enabling reliable patient stratification based on metabolic ratio [1].

Pharmacokinetic (PK) and Bioequivalence Studies of Perhexiline Formulations

In regulated pharmacokinetic or bioequivalence studies requiring absolute quantitation of the metabolite cis-hydroxy perhexiline in plasma or serum. The method's robustness, provided by the deuterated internal standard, is essential for generating data suitable for regulatory submission (e.g., ANDA, NDA) and ensures compliance with FDA and EMA bioanalytical guidance [2].

In Vitro Drug-Drug Interaction (DDI) and Metabolism Studies

Quantification of cis-hydroxy perhexiline formation in in vitro systems (e.g., human liver microsomes, hepatocytes) to study the impact of CYP2D6 polymorphism or to assess potential drug-drug interactions. The use of cis-hydroxy perhexiline-d11 corrects for matrix effects from incubation components, ensuring accurate determination of metabolite formation rates [3].

Technical Documentation Hub

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